

K-604: A Technical Guide for Researchers and Drug Development Professionals

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An In-depth Analysis of the Chemical Structure, Properties, and Biological Activity of a Potent and Selective ACAT-1 Inhibitor

Abstract

K-604 is a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT-1), an enzyme implicated in the pathophysiology of various diseases, including atherosclerosis and Alzheimer's disease. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **K-604**. Detailed experimental protocols for its synthesis and bioassays are presented, alongside a summary of its pharmacokinetic profile. Furthermore, this guide elucidates the key signaling pathways influenced by the inhibition of ACAT-1 by **K-604**, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Physicochemical Properties

K-604, with the systematic IUPAC name 2-[4-[2-(1H-Benzimidazol-2-ylthio)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylthio)-3-pyridinyl]acetamide dihydrochloride, is a complex heterocyclic molecule.[1] Its chemical structure is characterized by a benzimidazole moiety linked via a thioethylpiperazine group to an N-pyridinylacetamide core.

Table 1: Chemical and Physical Properties of K-604



Property	Value	Reference
IUPAC Name	2-[4-[2-(1H-Benzimidazol-2-ylthio)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylthio)-3-pyridinyl]acetamide dihydrochloride	[1]
CAS Number	217094-32-1 (dihydrochloride); 561023-90-3 (free base)	[1][2]
Empirical Formula	C23H30N6OS3 · 2HCI	[1]
Molecular Weight	575.64 g/mol	[1]
SMILES	O=C(NC1=C(SC)C=C(C)N=C1 SC)CN2CCN(CCSC3=NC4=C C=CC=C4N3)CC2.[H]CI.[H]CI	[2]
Appearance	White to beige solid	
Solubility	Aqueous (acidic): 19 mg/mL (pH 1.2)	[3]
Aqueous (neutral): 0.05 mg/mL (pH 6.8)	[3]	
DMSO: ≥10 mg/mL		_
Storage	Store at 2-8°C, desiccated	

Biological Activity and Pharmacokinetics

K-604 is a highly selective inhibitor of human ACAT-1 over ACAT-2, demonstrating competitive inhibition with respect to the acyl-CoA substrate.[4][5] This selectivity is a key attribute, as ACAT-1 and ACAT-2 have distinct physiological roles.

Table 2: In Vitro Bioactivity of K-604



Parameter	Value	Species/Cell Line	Reference
IC50 (ACAT-1)	0.45 ± 0.06 μM	Human	[4]
IC50 (ACAT-2)	102.85 μΜ	Human	[4]
Selectivity (ACAT-1/ACAT-2)	229-fold	Human	[4]
K _i (vs. Oleoyl-CoA)	0.378 μΜ	Human ACAT-1	[4][5]
IC ₅₀ (Cholesterol Esterification)	68.0 nM	Human Macrophages	[4][5]

Pharmacokinetic studies in animal models have shown that **K-604** is orally bioavailable, though it exhibits poor permeability across the blood-brain barrier.[3]

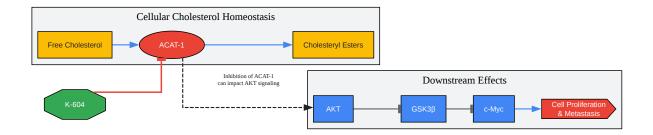
Table 3: Pharmacokinetic Parameters of **K-604** in Mice (Oral Administration)

Parameter	Value	Reference
Dose	6 mg/kg	[3]
C _{max} (Plasma)	6.2 ng/mL	[3]
T _{max} (Plasma)	15 min	[3]
AUC (Plasma)	197.5 ng⋅min/mL	
C _{max} (Cerebrum)	0.8 ng/g	[3]
T _{max} (Cerebrum)	15 min	[3]
AUC (Cerebrum)	8.9 ng⋅min/g	[3]

Signaling Pathways

ACAT-1 plays a crucial role in cellular cholesterol homeostasis by catalyzing the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs. Inhibition of ACAT-1 by **K-604** can modulate several downstream signaling pathways.

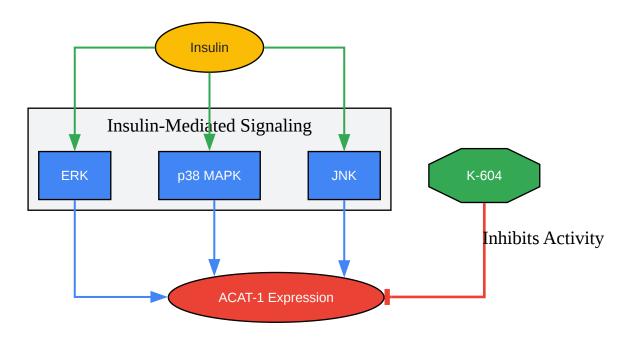




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ACAT-1 signaling and the inhibitory effect of K-604.

In some cancer models, inhibition of ACAT-1 has been shown to suppress the AKT/GSK3β/c-Myc signaling pathway, leading to reduced cell proliferation and metastasis.



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Insulin signaling pathways regulating ACAT-1 expression.

Furthermore, the expression of ACAT-1 is regulated by insulin through the ERK, p38MAPK, and JNK signaling pathways.[2] While **K-604** directly inhibits ACAT-1 activity, understanding the



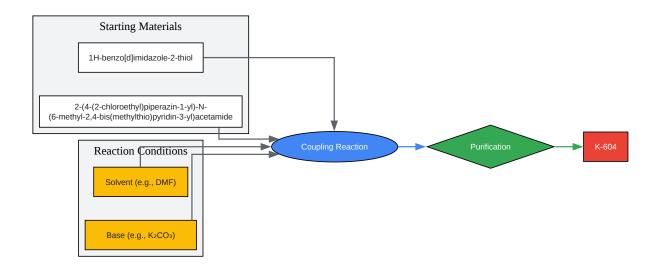
upstream regulation of ACAT-1 expression provides a broader context for its therapeutic application.

Experimental Protocols

The following protocols are based on the methods described in the primary literature detailing the synthesis and evaluation of **K-604**.

Synthesis of K-604

The synthesis of **K-604** involves a multi-step process, with the final key step being the coupling of 2-(4-(2-chloroethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide with 1H-benzo[d]imidazole-2-thiol.



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General workflow for the synthesis of K-604.

Detailed Protocol:



- To a solution of 2-(4-(2-chloroethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide (1.0 eq) in N,N-dimethylformamide (DMF), add 1H-benzo[d]imidazole-2-thiol (1.2 eq) and potassium carbonate (2.0 eq).
- Stir the reaction mixture at 80 °C for 4 hours.
- After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford the free base of K-604.
- To obtain the dihydrochloride salt, dissolve the free base in a suitable solvent (e.g., ethyl acetate) and treat with a solution of hydrogen chloride in the same solvent.
- Collect the resulting precipitate by filtration and dry under vacuum to yield K-604 dihydrochloride.

ACAT-1 Inhibition Assay

The inhibitory activity of **K-604** on ACAT-1 can be determined using a microsomal fraction from cells overexpressing human ACAT-1.

Protocol:

- Prepare a reaction mixture containing microsomal protein, bovine serum albumin, and the test compound (**K-604**) in a suitable buffer (e.g., Tris-HCl).
- Pre-incubate the mixture at 37 °C for 10 minutes.
- Initiate the enzymatic reaction by adding [14C]oleoyl-CoA.
- Incubate the reaction at 37 °C for a defined period (e.g., 20 minutes).
- Stop the reaction by adding a mixture of isopropanol and heptane.



- Extract the formed cholesteryl [14C]oleate with heptane.
- Quantify the radioactivity in the heptane layer using a liquid scintillation counter.
- Calculate the percentage of inhibition relative to a control without the inhibitor.
- Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.

Conclusion

K-604 is a well-characterized, potent, and selective inhibitor of ACAT-1 with demonstrated in vitro and in vivo activity. Its distinct chemical structure and favorable pharmacokinetic properties in preclinical models make it a valuable tool for studying the role of ACAT-1 in various diseases. The detailed protocols and signaling pathway information provided in this guide are intended to facilitate further research into the therapeutic potential of **K-604** and other ACAT-1 inhibitors. Researchers are encouraged to consult the primary literature for more indepth information and specific experimental details.

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